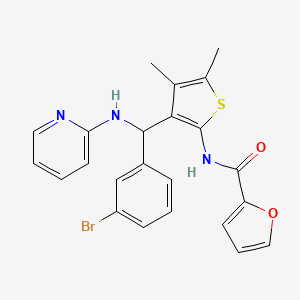

N-(3-((3-bromophenyl)(pyridin-2-ylamino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide

Description

N-(3-((3-bromophenyl)(pyridin-2-ylamino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is a complex organic compound that features a combination of bromophenyl, pyridinyl, thiophenyl, and furan carboxamide groups

Properties

IUPAC Name |

N-[3-[(3-bromophenyl)-(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20BrN3O2S/c1-14-15(2)30-23(27-22(28)18-9-6-12-29-18)20(14)21(16-7-5-8-17(24)13-16)26-19-10-3-4-11-25-19/h3-13,21H,1-2H3,(H,25,26)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYQPDXLTCRYGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(C2=CC(=CC=C2)Br)NC3=CC=CC=N3)NC(=O)C4=CC=CO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((3-bromophenyl)(pyridin-2-ylamino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 3-bromophenylamine with pyridine-2-carbaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This intermediate is further reacted with 4,5-dimethylthiophene-2-carboxylic acid chloride to form the desired amide .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(3-((3-bromophenyl)(pyridin-2-ylamino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-(3-((3-bromophenyl)(pyridin-2-ylamino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(3-((3-bromophenyl)(pyridin-2-ylamino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The exact pathways involved can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and thiophene-based molecules. Examples include:

- Pyridine-2-carboxamide derivatives

- Thiophene-2-carboxamide derivatives

- Bromophenyl-substituted amines

Uniqueness

What sets N-(3-((3-bromophenyl)(pyridin-2-ylamino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-(3-((3-bromophenyl)(pyridin-2-ylamino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Bromophenyl group : Known for enhancing biological activity through halogenation.

- Pyridinylamino moiety : Often associated with various pharmacological effects.

- Thiophen and furan rings : Contribute to the compound's chemical stability and reactivity.

The molecular formula of this compound is with a molecular weight of approximately 442.36 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

- Formation of the pyridinylamino group through nucleophilic substitution.

- Coupling reactions to attach the bromophenyl and thiophen groups.

- Carboxamide formation via acylation reactions.

These steps require careful optimization to yield high purity and yield of the target compound.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing pyridine rings often demonstrate enhanced activity against various bacterial strains. In vitro studies have indicated that this compound may possess:

- Broad-spectrum antibacterial activity , particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Table 1 summarizes the antimicrobial efficacy based on minimum inhibitory concentrations (MIC):

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| N-(3-bromophenyl...) | S. aureus | 8 |

| N-(3-bromophenyl...) | S. pneumoniae | 16 |

Cytotoxicity and Antitumor Activity

Cytotoxicity assays indicate that this compound may also exhibit antitumor properties. Studies have reported IC50 values in cancer cell lines, suggesting potential for further development as an anticancer agent.

Table 2 presents findings from cytotoxicity assays:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

The proposed mechanism of action for this compound includes:

- Inhibition of DNA synthesis : Similar compounds disrupt DNA replication in bacterial cells.

- Interference with metabolic pathways : The presence of the thiophene ring may inhibit key enzymes involved in metabolic processes.

Case Studies

Several case studies have explored the biological activity of related compounds:

- Study on Pyridine Derivatives : A series of pyridine-based compounds were synthesized and evaluated for their antibacterial properties, revealing that the presence of halogens significantly enhances activity against resistant strains .

- Antitumor Activity Assessment : Research focusing on thiophene derivatives indicated promising results in inhibiting tumor growth in xenograft models, suggesting that structural modifications could lead to enhanced efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.